5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzofuran and thiazolidinedione. Benzofuran is known for its wide range of biological activities, while thiazolidinedione is recognized for its role in medicinal chemistry, particularly in the treatment of diabetes. The combination of these two moieties in a single molecule offers potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as glucosamine-6-phosphate synthase.
Pathways: The compound may interfere with cellular processes related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
5-(4-Methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine: Exhibits antimicrobial activity.
Properties
Molecular Formula |
C12H7NO3S |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-(1-benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-6H,(H,13,14,15) |
InChI Key |
JMRQNSULIHRDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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